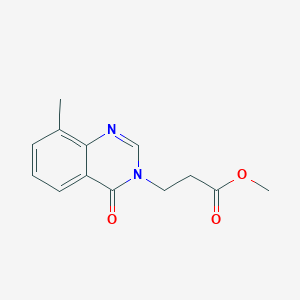
Methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with a methyl group at the 8th position and a propanoate ester group at the 3rd position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at the 8th position can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Esterification: The propanoate ester group is introduced through esterification reactions involving the corresponding carboxylic acid and methanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the quinazolinone core to its corresponding dihydroquinazolinone.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinazolinone derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cell signaling pathways, it can modulate the activity of kinases, leading to changes in cellular responses.
類似化合物との比較
Similar Compounds
Quinazolinone: The parent compound with a similar core structure but lacking the methyl and propanoate groups.
8-Methylquinazolinone: Similar structure with a methyl group at the 8th position but without the propanoate ester.
3-Propanoatequinazolinone: Similar structure with a propanoate ester at the 3rd position but without the methyl group.
Uniqueness
Methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate is unique due to the presence of both the methyl group at the 8th position and the propanoate ester at the 3rd position. This combination of functional groups enhances its biological activity and makes it a valuable compound for various scientific research applications.
特性
分子式 |
C13H14N2O3 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC名 |
methyl 3-(8-methyl-4-oxoquinazolin-3-yl)propanoate |
InChI |
InChI=1S/C13H14N2O3/c1-9-4-3-5-10-12(9)14-8-15(13(10)17)7-6-11(16)18-2/h3-5,8H,6-7H2,1-2H3 |
InChIキー |
YZOOOLUQRVMFAP-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=O)N(C=N2)CCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


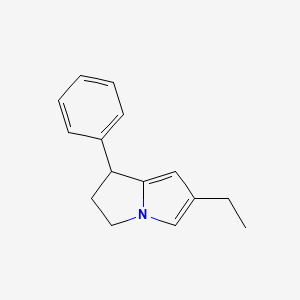
![3-(4-Bromobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12862770.png)
![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12862775.png)
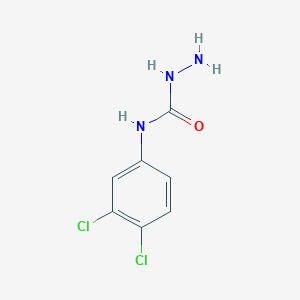



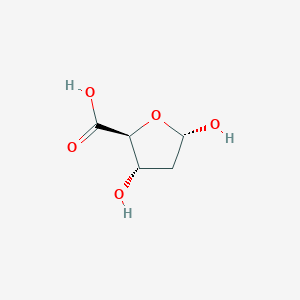
![2,6-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12862812.png)
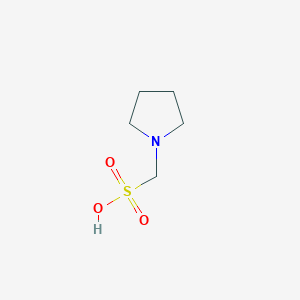
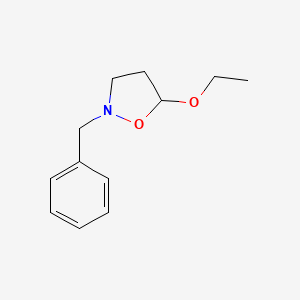
![2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide](/img/structure/B12862827.png)
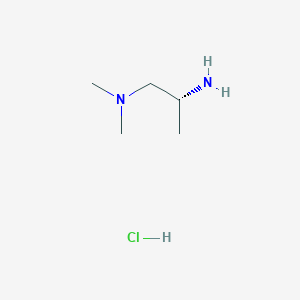
![5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B12862852.png)
